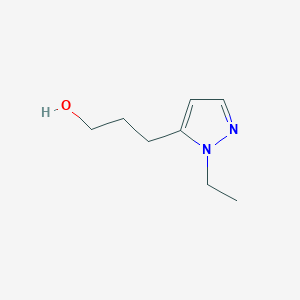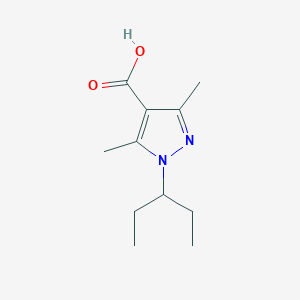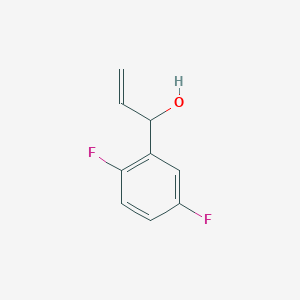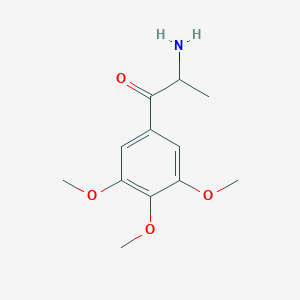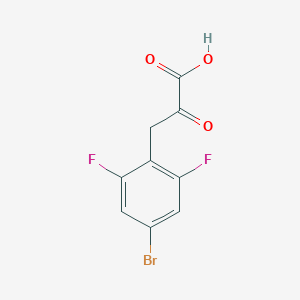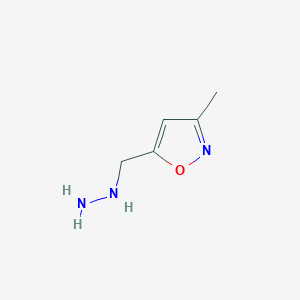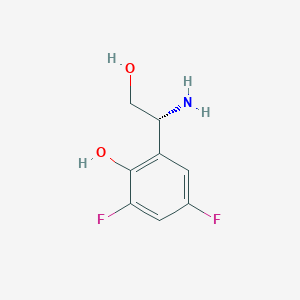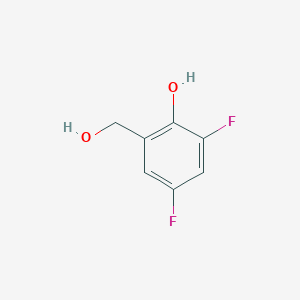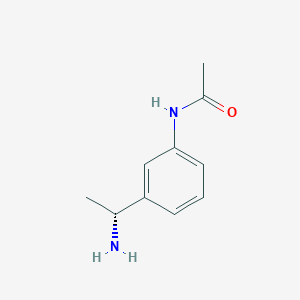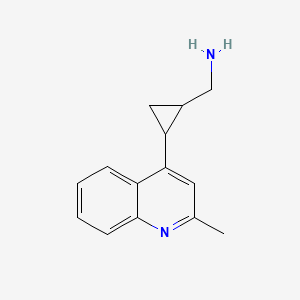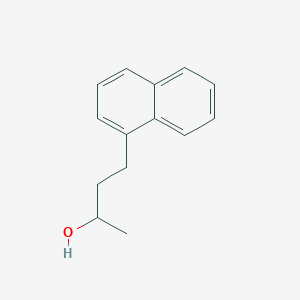
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol typically involves the reaction of 1-ethyl-1H-imidazole-5-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process would likely be optimized for yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetaldehyde.
Reduction: 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethane.
Substitution: N-alkylated derivatives of the original compound.
Applications De Recherche Scientifique
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
- 2-amino-2-(1-ethyl-1H-imidazol-4-yl)ethan-1-ol
- 2-amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol
Uniqueness
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol is unique due to the specific positioning of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a valuable compound for targeted research applications.
Propriétés
Formule moléculaire |
C7H13N3O |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
2-amino-2-(3-ethylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-10-5-9-3-7(10)6(8)4-11/h3,5-6,11H,2,4,8H2,1H3 |
Clé InChI |
ZQGKKQGNLNOREG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



